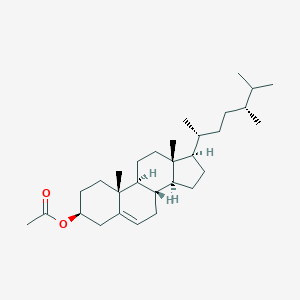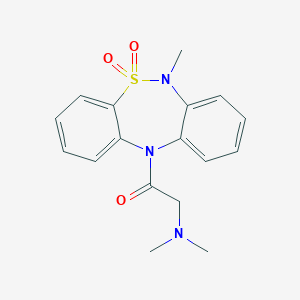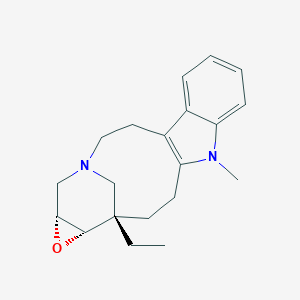
MCLA
描述
“6-(4-Methoxyphenyl)-2-methylimidazo[1,2-a]pyrazin-3(7H)-one hydrochloride” is a compound that can be used to generate chemiluminescence in reactions with superoxide O2- or singlet oxygen . It is also useful for researching leucocyte function .
Molecular Structure Analysis
The empirical formula of this compound is C14H13N3O2 · HCl . The molecular weight is 291.73 . The exact molecular structure is not provided in the search results.Chemical Reactions Analysis
This compound is known to generate chemiluminescence in reactions with superoxide O2- or singlet oxygen . It has been used to assess superoxide formation in a variety of conditions, including neutrophil and macrophage activation, cultured cells, and vascular tissue .Physical and Chemical Properties Analysis
This compound is a powder that is soluble in DMSO and water . It is suitable for chemiluminescence . The luminescence test shows Emmax465 nm in 0.1 M Tris pH 8.5 after the addition of H2O2 .科学研究应用
超氧化物检测
MCLA 是一种 Cypridina 荧光素类似物,用于检测活化白细胞和巨噬细胞产生的超氧化物 . 它通过与超氧化物或单线态氧反应在 654 纳米附近发出化学发光 . 这使得它成为研究氧化应激和活性物种的有价值工具 .
化学发光应用
This compound 与超氧化物或单线态氧反应后发出的化学发光可以用发光仪测量 . 该特性被应用于各种研究领域,包括氧化应激、活性氧物种和细胞对氧化损伤的反应的研究 .
活性氧物种 (ROS) 研究
This compound 用于活性氧物种 (ROS) 研究领域。它有助于检测和测量 ROS,ROS 是一种含有氧气的化学活性分子。 这些物质是氧气正常代谢的自然副产物,在细胞信号传导和稳态中发挥着重要作用 .
氧化应激研究
This compound 用于氧化应激研究领域。 氧化应激反映了活性氧物种的系统性表现与生物系统轻松解毒活性中间体或修复由此造成的损伤的能力之间的失衡 .
生化标记和检测
This compound 用于生化标记和检测领域。 它的化学发光特性使其成为标记和检测某些生化实体的有用探针 .
药物诱导的急性呼吸窘迫综合征 (ARDS) 研究
This compound 已被用于药物诱导的急性呼吸窘迫综合征 (ARDS) 的研究。 例如,它被用于观察用药物治疗的大鼠的原位肺中 O2- 的产生,以诱导实验性 ARDS .
作用机制
Target of Action
MCLA, also known as this compound hydrochloride or 6-(4-Methoxyphenyl)-2-methylimidazo[1,2-a]pyrazin-3(7H)-one hydrochloride, is a chemiluminescent probe . It primarily targets superoxide anions (O2–) and singlet oxygen (1O2) . These are reactive oxygen species that play crucial roles in various biological processes, including cellular signaling, host defense, and cell injury.
Mode of Action
This compound interacts with its targets (superoxide anions and singlet oxygen) through a chemiluminescent reaction . This reaction involves the formation of an adduct between this compound and the superoxide anion, which is a reversible process . The irreversible decay of this adduct results in the emission of cold light, with a peak wavelength of approximately 465 nm .
Biochemical Pathways
The primary biochemical pathway involved in the action of this compound is the generation of chemiluminescence through the reaction with superoxide anions or singlet oxygen . This process is a sensitive means of detecting superoxide, and it is most notably used in the study of leukocyte function .
Pharmacokinetics
It is known that this compound is soluble in water, dmso, and dmf , which suggests that it may have good bioavailability
Result of Action
The primary result of this compound’s action is the generation of chemiluminescence, which can be detected and quantified using a microplate luminometer . This provides a sensitive means of detecting superoxide anions and singlet oxygen, allowing researchers to study these reactive oxygen species in various biological contexts.
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the pH of the reaction buffer can affect the efficiency of the chemiluminescent reaction . Additionally, the presence of other reactive species or antioxidants in the environment can also influence the reaction. For example, the addition of superoxide dismutase (SOD), an enzyme that catalyzes the dismutation of superoxide into oxygen and hydrogen peroxide, can decrease the this compound signal by over 98% .
生化分析
Biochemical Properties
MCLA hydrochloride interacts with superoxide in a reversible reaction to form an adduct . This adduct undergoes irreversible decay to produce chemiluminescence, with an apparent rate constant of approximately 105 M-1s-1 . This makes this compound hydrochloride a sensitive tool for detecting superoxide, particularly in leukocyte function studies .
Cellular Effects
This compound hydrochloride’s primary cellular effect is the detection of superoxide generated by activated leukocytes and macrophages . It is used in various cellular processes, particularly in the study of oxidative stress and reactive species .
Molecular Mechanism
The molecular mechanism of this compound hydrochloride involves its reaction with superoxide or singlet oxygen . This reaction results in the emission of chemiluminescence near 654 nm, providing a measure of superoxide presence .
Temporal Effects in Laboratory Settings
The temporal effects of this compound hydrochloride in laboratory settings are primarily related to its stability and degradation. The compound is stable for at least four years when stored at -20°C .
Metabolic Pathways
This compound hydrochloride is involved in the detection of superoxide, a byproduct of various metabolic pathways . Specific enzymes or cofactors that this compound hydrochloride interacts with are not currently known.
属性
IUPAC Name |
6-(4-methoxyphenyl)-2-methylimidazo[1,2-a]pyrazin-3-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2.ClH/c1-9-14(18)17-8-12(15-7-13(17)16-9)10-3-5-11(19-2)6-4-10;/h3-8,18H,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXZACTZQSGYANA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=C(N=CC2=N1)C3=CC=C(C=C3)OC)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40585003 | |
| Record name | 6-(4-Methoxyphenyl)-2-methylimidazo[1,2-a]pyrazin-3(7H)-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40585003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128322-44-1 | |
| Record name | 6-(4-Methoxyphenyl)-2-methylimidazo[1,2-a]pyrazin-3(7H)-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40585003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![(2R,3S,5R)-2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(6-chloropurin-9-yl)oxolan-3-ol](/img/structure/B161960.png)

![1-[(4-Fluorophenyl)methyl]indole-3-carboxylic acid](/img/structure/B161970.png)
